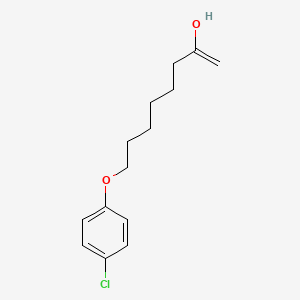

8-(4-Chlorophenoxy)oct-1-en-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(4-chlorophenoxy)oct-1-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO2/c1-12(16)6-4-2-3-5-11-17-14-9-7-13(15)8-10-14/h7-10,16H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMLIYWITDNOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCOC1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 8 4 Chlorophenoxy Oct 1 En 2 Ol

Stereoselective and Regioselective Synthetic Pathways to 8-(4-Chlorophenoxy)oct-1-en-2-ol

The construction of this compound requires precise control over both stereochemistry at the C2 hydroxyl group and regioselectivity in the formation of the aryl ether bond.

Optimization of Precursor Functionalization and Etherification Reactions

A common and effective strategy for synthesizing this compound involves a convergent approach where the oct-1-en-2-ol (B116058) core and the 4-chlorophenoxy group are coupled in a late-stage etherification reaction. The synthesis can commence from 1,8-octanediol (B150283), which is first monoprotected to allow for selective functionalization of the terminal hydroxyl groups.

One potential pathway involves the initial monobromination of 1,8-octanediol using a reagent such as N-bromosuccinimide (NBS) in the presence of triphenylphosphine (B44618) (PPh₃). The resulting 8-bromo-1-octanol (B1265630) can then be subjected to a Williamson ether synthesis with 4-chlorophenol (B41353). This reaction is typically performed in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). The optimization of this step is crucial to maximize the yield of the desired ether, 8-(4-chlorophenoxy)octan-1-ol, while minimizing side reactions.

Following the etherification, the remaining hydroxyl group is oxidized to a ketone, 8-(4-chlorophenoxy)octan-2-one, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by employing Swern oxidation conditions. The final step to introduce the alkenol functionality is the addition of a vinyl nucleophile, such as vinylmagnesium bromide or vinyllithium, to the ketone. This Grignard-type reaction yields the target compound, this compound. The lack of stereocontrol in this final step results in a racemic mixture of the C2-alcohol.

| Step | Reactants | Reagents | Product |

| 1 | 1,8-Octanediol | NBS, PPh₃ | 8-Bromo-1-octanol |

| 2 | 8-Bromo-1-octanol, 4-Chlorophenol | K₂CO₃, DMF | 8-(4-Chlorophenoxy)octan-1-ol |

| 3 | 8-(4-Chlorophenoxy)octan-1-ol | PCC or Swern Oxidation | 8-(4-Chlorophenoxy)octan-2-one |

| 4 | 8-(4-Chlorophenoxy)octan-2-one | Vinylmagnesium bromide | This compound |

Catalytic Strategies in the Formation of the Alkenol Moiety and Aryl Ether Linkage

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions. For the formation of the aryl ether linkage, palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, can be employed. For instance, the coupling of 8-bromo-1-octanol with 4-chlorophenol can be achieved using a palladium catalyst with a suitable phosphine (B1218219) ligand, such as XPhos or SPhos, in the presence of a base like cesium carbonate (Cs₂CO₃). These catalytic systems often provide higher yields and better functional group tolerance compared to the traditional Williamson ether synthesis.

For the stereoselective synthesis of the alkenol moiety, asymmetric reduction of the corresponding ynone precursor, 8-(4-chlorophenoxy)oct-1-yn-2-one, could be a viable strategy. This ynone could be synthesized and then subjected to a stereoselective reduction using chiral catalysts, such as those derived from ruthenium or rhodium with chiral ligands (e.g., BINAP), to afford an enantiomerically enriched propargyl alcohol. Subsequent partial reduction of the alkyne would then yield the desired (R)- or (S)-8-(4-chlorophenoxy)oct-1-en-2-ol.

Post-Synthetic Derivatization and Functional Group Interconversions of this compound

The presence of a hydroxyl group, an olefinic bond, and a chlorophenoxy moiety in this compound allows for a wide range of post-synthetic modifications to generate a library of analogs.

Modification of the Hydroxyl Group and Olefinic Bond

The secondary hydroxyl group at the C2 position can be readily modified through various reactions. Esterification or etherification of this alcohol can be achieved using standard protocols to introduce different functional groups. For example, reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding esters.

The olefinic bond offers another site for functionalization. Epoxidation of the double bond using reagents like meta-chloroperoxybenzoic acid (m-CPBA) would produce the corresponding epoxide. Dihydroxylation, using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions, would lead to the formation of a triol.

| Reaction | Reagent | Functional Group Modified | Product Class |

| Esterification | Acetyl chloride, Pyridine | Hydroxyl | Acetate (B1210297) Ester |

| Etherification | Methyl iodide, NaH | Hydroxyl | Methyl Ether |

| Epoxidation | m-CPBA | Olefin | Epoxide |

| Dihydroxylation | OsO₄, NMO | Olefin | Diol |

Reactions at the Chlorophenoxy Moiety for Analog Synthesis

The chlorophenoxy group can also be a site for further derivatization, primarily through nucleophilic aromatic substitution (SₙAr) or cross-coupling reactions, although the chloro group is generally less reactive than bromo or iodo substituents. Under harsh conditions of high temperature and pressure, the chlorine atom could be displaced by strong nucleophiles.

More practically, palladium-catalyzed cross-coupling reactions could be employed to replace the chlorine atom. For instance, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group at the C4 position of the phenoxy ring. Similarly, a Buchwald-Hartwig amination could be used to introduce a nitrogen-based nucleophile. These transformations would allow for the synthesis of a diverse array of analogs with modified electronic and steric properties.

Mechanistic Elucidation of Key Reaction Steps in the Synthesis and Transformation of this compound

The Williamson ether synthesis proceeds via an Sₙ2 mechanism, where the phenoxide ion, generated by the deprotonation of 4-chlorophenol, acts as a nucleophile and attacks the electrophilic carbon of the 8-bromo-1-octanol, displacing the bromide leaving group. The efficiency of this reaction is highly dependent on the choice of solvent and base.

In the catalytic Buchwald-Hartwig reaction, the mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide to the palladium(0) complex. This is followed by coordination of the alcohol and a deprotonation event to form a palladium alkoxide intermediate. Reductive elimination from this intermediate yields the desired aryl ether and regenerates the palladium(0) catalyst.

The Grignard reaction to form the alkenol moiety involves the nucleophilic addition of the vinyl Grignard reagent to the carbonyl carbon of the ketone precursor. The reaction proceeds through a six-membered ring transition state, and the subsequent acidic workup protonates the resulting alkoxide to give the final alcohol product. The lack of inherent facial selectivity in the attack on the planar ketone results in a racemic product.

Theoretical and Computational Chemistry Approaches for 8 4 Chlorophenoxy Oct 1 En 2 Ol

Quantum Chemical Calculations and Electronic Structure Analysis of 8-(4-Chlorophenoxy)oct-1-en-2-ol

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic stability of this compound. These methods solve the Schrödinger equation (or its approximations) for the molecule, yielding detailed information about its electron distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netmdpi.com For a flexible molecule such as this compound, which contains a long aliphatic chain, DFT is particularly useful for exploring its conformational landscape. The molecule's structure is not static; rotation around its single bonds can lead to numerous spatial arrangements, or conformers, each with a distinct energy level.

A systematic conformational search using DFT would identify various stable isomers. The process involves rotating the dihedral angles along the octene chain and the ether linkage to find geometries that correspond to local minima on the potential energy surface. For each stable conformer identified, DFT calculations can provide its relative energy, predicting which structures are most likely to exist at a given temperature. The results would reveal how the molecule might fold and orient itself, influenced by intramolecular interactions such as hydrogen bonding involving the hydroxyl group or steric hindrance between different parts of the chain.

Illustrative DFT Results for Conformational Analysis

Below is a hypothetical data table illustrating the kind of results a DFT study (e.g., at the B3LYP/6-311G level of theory) would yield for the most stable conformers of this compound.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (C-O-C-C) (degrees) | Dipole Moment (Debye) |

| Conf-1 | 0.00 | 178.5 | 2.15 |

| Conf-2 | 1.25 | -65.2 | 3.58 |

| Conf-3 | 2.41 | 70.1 | 3.92 |

| Conf-4 | 3.15 | 155.4 | 1.89 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT conformational analysis.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. unesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals can predict how a molecule will interact with other chemical species.

For this compound, an FMO analysis would involve:

HOMO: Identifying the location of the HOMO would indicate the most likely sites for electrophilic attack. Given the molecule's structure, the HOMO is expected to be localized on the electron-rich chlorophenoxy ring and the double bond of the octene moiety.

LUMO: The location of the LUMO would indicate the most probable sites for nucleophilic attack. The LUMO is likely distributed over the aromatic ring and the carbon atoms of the double bond.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. nih.gov

These calculations provide quantum chemical descriptors that quantify reactivity.

Hypothetical FMO Data for Reactivity Analysis

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.90 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron (approximated as -EHOMO) |

| Electron Affinity (A) | 0.95 | Energy released when an electron is added (approximated as -ELUMO) |

| Electronegativity (χ) | 3.90 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.95 | Resistance to change in electron distribution |

Note: The data presented is for illustrative purposes and represents typical values that would be calculated from a quantum chemical analysis.

Molecular Dynamics Simulations of this compound in Various Environments

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. beilstein-journals.org MD simulations allow for the investigation of how this compound behaves in a more realistic setting, such as in a solvent, providing insights into its dynamic properties.

The conformation and behavior of this compound can be significantly influenced by its environment. MD simulations can model the molecule in different solvents (e.g., water, ethanol, or a nonpolar solvent like hexane) to understand these effects. The simulations would track the trajectory of the molecule and surrounding solvent molecules, revealing key information about intermolecular interactions.

For example, in a polar solvent like water, the hydroxyl group of this compound would be expected to form hydrogen bonds with water molecules. The hydrophobic chlorophenoxy group and the aliphatic chain would likely be shielded from the aqueous environment, influencing the molecule's preferred conformation. In a nonpolar solvent, different conformational preferences would emerge, driven by weaker van der Waals interactions.

A single DFT calculation can find a few stable conformers, but an MD simulation can explore a much wider range of the molecule's potential energy surface. By simulating the molecule's movement over nanoseconds or longer, MD can reveal the transitions between different conformational states. This provides a dynamic picture of the molecule's flexibility and the energy barriers between different shapes. The resulting trajectory can be analyzed to map the probability of finding the molecule in various conformations, offering a more complete understanding of its structural dynamics than static calculations alone.

Structure-Reactivity Relationship (SRR) Modeling for this compound and its Analogs

Structure-Reactivity Relationship (SRR) models aim to correlate a molecule's structural or electronic features with its chemical reactivity. These models are often built using data from a series of related compounds (analogs) to predict the behavior of new or untested molecules.

For this compound, an SRR study would involve synthesizing or computationally modeling a series of analogs. These analogs could feature variations such as:

Changing the substituent on the phenoxy ring (e.g., replacing chlorine with fluorine, methyl, or nitro groups).

Altering the length of the aliphatic chain.

Modifying the position of the double bond or hydroxyl group.

For each analog, key computational descriptors (like the HOMO-LUMO gap, partial atomic charges, or dipole moment) would be calculated. These descriptors would then be correlated with an experimentally measured or computationally predicted measure of reactivity (e.g., the rate constant for a specific reaction). The resulting mathematical model could then be used to predict the reactivity of this compound or other similar compounds, providing a powerful tool for molecular design.

Advanced Spectroscopic Characterization Techniques Applied to 8 4 Chlorophenoxy Oct 1 En 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for determining the precise atomic connectivity and three-dimensional structure of organic molecules. For 8-(4-Chlorophenoxy)oct-1-en-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its molecular architecture.

Based on established chemical shift principles and data from analogous structures, the following ¹H and ¹³C NMR data are predicted for this compound in a standard deuterated solvent like CDCl₃.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-1a (vinyl) | ~5.25 | dd | J ≈ 17.2, 1.5 |

| H-1b (vinyl) | ~5.10 | dd | J ≈ 10.5, 1.5 |

| H-2 | ~4.10 | m | |

| H-3 | ~1.55 | m | |

| H-4 to H-7 (alkyl chain) | ~1.30-1.45 | m | |

| H-8 | ~3.95 | t | J ≈ 6.5 |

| Aromatic H (ortho to O) | ~6.85 | d | J ≈ 9.0 |

| Aromatic H (meta to O) | ~7.20 | d | J ≈ 9.0 |

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (CH₂) | ~114.5 |

| C-2 (CH) | ~72.0 |

| C-3 (CH₂) | ~35.0 |

| C-4 to C-6 (CH₂) | ~25.5 - 29.5 |

| C-7 (CH₂) | ~26.0 |

| C-8 (CH₂) | ~68.0 |

| Aromatic C (ipso, C-O) | ~157.5 |

| Aromatic C (ortho to O) | ~115.8 |

| Aromatic C (meta to O) | ~129.5 |

Two-dimensional NMR techniques are indispensable for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the vinyl protons (H-1a, H-1b) and the methine proton (H-2), and sequentially along the aliphatic chain from H-2 to H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would confirm the assignments made in the 1D spectra, for instance, linking the proton signal at ~4.10 ppm to the carbon signal at ~72.0 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H correlations, which is crucial for connecting different fragments of the molecule. For example, correlations from the H-8 protons (~3.95 ppm) to the aromatic ipso-carbon attached to the oxygen (~157.5 ppm) would definitively link the octenyl chain to the chlorophenoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This would be particularly useful in confirming the stereochemistry around the double bond and understanding the preferred conformation of the flexible alkyl chain.

While solution-state NMR provides information on the molecule's average conformation, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. If this compound can exist in different crystalline forms (polymorphs), ssNMR would be a powerful tool to distinguish them. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution spectra of the solid material, revealing subtle differences in chemical shifts and crystal packing that are averaged out in solution.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₄H₁₉ClO₂), the expected exact mass can be calculated.

Predicted HRMS Data:

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₄H₂₀ClO₂⁺ | 255.1146 |

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 would result in two prominent peaks for the molecular ion (M and M+2) separated by two mass units, providing strong evidence for the presence of a single chlorine atom.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern that can be used to deduce the structure of the molecule. The fragmentation of this compound would likely proceed through several key pathways.

Plausible Fragmentation Pathways:

Cleavage of the ether bond: A primary fragmentation would be the cleavage of the C-O bond between the aliphatic chain and the chlorophenoxy group, leading to the formation of a chlorophenoxy radical or a chlorophenate ion.

Loss of water: The secondary alcohol functionality can readily undergo dehydration (loss of H₂O), particularly in the gas phase.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group is a common fragmentation pathway for alcohols.

Alkyl chain fragmentation: The long octenyl chain can undergo fragmentation at various points, leading to a series of smaller fragment ions.

Predicted Key Fragment Ions in MS/MS:

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 128 | [C₇H₄ClO]⁻ | Cleavage of the ether bond |

| 111 | [C₆H₄Cl]⁺ | Further fragmentation of the chlorophenoxy group |

| 99 | [C₆H₁₁O]⁺ | Cleavage of the C-O ether bond with charge retention on the alkyl fragment |

Vibrational Spectroscopy (IR, Raman) and Electronic Absorption Spectroscopy (UV-Vis) for Functional Group Analysis

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The presence of key functional groups in this compound would give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. uantwerpen.beresearchgate.netdtu.dk

Predicted Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (alkene) | Stretching | 1640-1680 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (ether, aryl-alkyl) | Stretching | 1200-1275 |

| C-O (alcohol) | Stretching | 1000-1200 |

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the conjugated systems within a molecule. The primary chromophore in this compound is the 4-chlorophenoxy group. This group is expected to exhibit characteristic π → π* transitions in the ultraviolet region of the electromagnetic spectrum. The presence of the ether oxygen atom, acting as an auxochrome, would likely cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted chlorobenzene. The isolated double bond of the octenyl chain is not expected to contribute significantly to the absorption in the standard UV-Vis range (200-800 nm).

Correlation of Vibrational Modes with Specific Structural Features.

A detailed correlation of vibrational modes with the specific structural features of this compound, which would typically involve the analysis of infrared (IR) and Raman spectra, cannot be provided. This analysis would require access to spectral data that is not currently available in published literature. Such an analysis would theoretically identify and assign characteristic vibrational frequencies to the various functional groups present in the molecule, including the C-Cl stretching of the chlorophenyl group, the C-O-C stretching of the ether linkage, the O-H stretching of the hydroxyl group, the C=C stretching of the alkene group, and the various C-H stretching and bending modes of the aromatic ring and the octene chain.

Chromophoric Properties and Electronic Transitions.

Similarly, an in-depth discussion of the chromophoric properties and electronic transitions of this compound is not feasible. This section would rely on Ultraviolet-Visible (UV-Vis) spectroscopic data, which is not available. The chromophores within this molecule are expected to be the chlorophenoxy group and the carbon-carbon double bond. An analysis of its UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities, providing insights into the π → π* and n → π* electronic transitions within the molecule. Without this data, a scientifically accurate description of these properties cannot be formulated.

Environmental Occurrence, Fate, and Biodegradation Pathways of 8 4 Chlorophenoxy Oct 1 En 2 Ol

Environmental Distribution and Transport Mechanisms of 8-(4-Chlorophenoxy)oct-1-en-2-ol

The distribution and movement of this compound in the environment are governed by its partitioning behavior between different environmental compartments.

Due to its molecular structure, which includes a hydrophobic chlorophenoxy group and a long alkyl chain, this compound is expected to have low to moderate water solubility. nih.gov Consequently, upon release into the environment, it is likely to partition from the aqueous phase to more organic-rich matrices.

Water: While it may be present in surface and groundwater, its concentration is expected to be limited by its solubility and its tendency to adsorb to solids. nih.gov

Soil: The compound is predicted to adsorb to soil organic matter. The extent of this adsorption will depend on the organic carbon content of the soil. nih.gov

Sediment: Due to its hydrophobicity, this compound is likely to accumulate in the sediments of aquatic systems. nih.gov

Table 1: Predicted Environmental Distribution of this compound

| Environmental Matrix | Predicted Presence | Influencing Factors |

| Water | Low to Moderate | Low water solubility, Adsorption to suspended solids |

| Soil | High | Adsorption to organic matter |

| Sediment | High | Hydrophobicity, Partitioning from water column |

Partitioning Behavior and Environmental Mobility

The partitioning behavior of this compound can be predicted by its octanol-water partition coefficient (Kow), which is expected to be relatively high, indicating a preference for lipophilic environments. This suggests a low potential for leaching through the soil profile and into groundwater. researchgate.net However, its mobility could be influenced by the presence of the hydroxyl group and the double bond in the octenyl chain, which may slightly increase its polarity compared to a saturated alkyl chain of the same length.

The environmental mobility of phenoxy herbicides is generally considered to be low to moderate, with a tendency for retention in the upper soil layers. researchgate.netmdpi.com

Abiotic Transformation Pathways of this compound

Abiotic transformation processes, such as photolysis and hydrolysis, are expected to contribute to the degradation of this compound in the environment.

The chlorophenoxy moiety of the molecule is susceptible to photolytic degradation. Exposure to sunlight, particularly UV radiation, can lead to the cleavage of the ether bond, resulting in the formation of 4-chlorophenol (B41353) and oct-1-en-2-ol (B116058). osti.govresearchgate.net The rate of photolysis is influenced by factors such as light intensity, pH, and the presence of photosensitizing substances in the water. osti.goviwaponline.com For many chlorophenols, photolysis is a primary transformation process in surface waters. osti.gov

The ether linkage in this compound is generally resistant to hydrolysis under neutral pH conditions. wikipedia.org However, under acidic or alkaline conditions, hydrolysis can occur, although it is typically a slow process for this type of bond. wikipedia.orgresearchgate.net

Oxidation processes, potentially mediated by hydroxyl radicals present in the environment, could also contribute to the transformation of the molecule. The double bond in the octenyl chain and the aromatic ring are potential sites for oxidative attack.

Microbial Degradation and Biotransformation of this compound

Microbial degradation is anticipated to be a significant pathway for the removal of this compound from the environment. who.int The structural components of the molecule suggest several potential points of enzymatic attack by soil and water microorganisms.

The biodegradation of phenoxyalkanoic acid herbicides is a well-documented process, often initiated by the cleavage of the ether bond. journals.co.zanih.gov This would lead to the formation of 4-chlorophenol and the corresponding octenol derivative. The resulting 4-chlorophenol can be further degraded by microorganisms through hydroxylation and ring cleavage. nih.gov

The long alkyl chain can also be a target for microbial degradation. Bacteria capable of degrading long-chain alkylphenols have been isolated, and they often employ monooxygenases or dioxygenases to initiate the degradation process. nih.govresearchgate.netproquest.com The degradation of the octenyl chain could proceed via beta-oxidation.

Fungi, in addition to bacteria, have been shown to be capable of degrading long-chain alkylphenols. nih.gov

Table 2: Predicted Microbial Degradation Pathways of this compound

| Degradation Step | Predicted Mechanism | Key Enzymes (Predicted) | Resulting Intermediates (Predicted) |

| Initial Attack | Cleavage of the ether linkage | Etherases | 4-Chlorophenol, oct-1-en-2-ol |

| Hydroxylation of the aromatic ring | Monooxygenases, Dioxygenases | Chlorinated catechols | |

| Oxidation of the alkyl chain | Monooxygenases | Hydroxylated alkyl chain derivatives | |

| Further Degradation | Ring cleavage of chlorocatechols | Dioxygenases | Aliphatic acids |

| Beta-oxidation of the alkyl chain | Shorter-chain fatty acids |

Identification of Microbial Consortia Involved in Degradation

Microbial consortia are often more effective at degrading complex xenobiotic compounds than single microbial strains due to synergistic interactions, including co-metabolism and the exchange of metabolites. nih.gov For the degradation of a compound like this compound, a mixed community of bacteria and fungi would likely be involved.

Potential Bacterial Consortia:

Bacteria are well-known for their diverse metabolic capabilities in degrading aromatic and aliphatic compounds. researchgate.net Genera such as Pseudomonas, Burkholderia, Cupriavidus, Arthrobacter, and Rhodococcus have been frequently implicated in the degradation of chlorinated aromatic compounds. nih.govresearchgate.net For instance, some Pseudomonas species can utilize 2,4-dichlorophenoxyacetic acid (2,4-D), a related chlorophenoxy herbicide, as a sole carbon and energy source. frontiersin.org The initial steps in the degradation of such compounds often involve the cleavage of the ether bond.

The aliphatic chain of this compound would likely be metabolized by bacteria possessing alkane hydroxylase genes (alkB), which are responsible for the degradation of alkanes. researchgate.net Genera like Burkholderia have been shown to possess genes for both alkane and aromatic hydrocarbon degradation. researchgate.net

Potential Fungal Consortia:

Filamentous fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants, including chlorinated herbicides. nih.govresearchgate.net Fungi such as Phanerochaete chrysosporium and Dichomitus squalens have been shown to degrade chlorophenoxyacetic acids. nih.gov These fungi produce powerful extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which can initiate the degradation of the aromatic ring. researchgate.net Endophytic fungi, like Phomopsis sp., have also demonstrated the ability to degrade chlorophenoxy herbicides. aloki.hu

The following table summarizes microbial genera potentially involved in the degradation of this compound based on their known capabilities to degrade analogous structures.

| Microbial Genus | Type | Known Substrates | Potential Role in Degradation |

|---|---|---|---|

| Pseudomonas | Bacterium | Chlorophenoxy herbicides (e.g., 2,4-D), Aromatic hydrocarbons | Cleavage of the ether linkage and degradation of the aromatic ring. |

| Burkholderia | Bacterium | BTEX compounds, Alkanes (e.g., octane) | Degradation of both the aromatic and aliphatic portions of the molecule. |

| Arthrobacter | Bacterium | 4-chlorophenol, Chlorinated acetophenones | Metabolism of the 4-chlorophenol intermediate. |

| Phanerochaete | Fungus (White-rot) | Chlorophenoxyacetic acids, Lignin | Initial oxidation of the aromatic ring via extracellular enzymes. |

| Dichomitus | Fungus (White-rot) | Chlorophenoxyacetic acids | Side-chain cleavage and degradation of the aromatic ring. |

| Phomopsis | Fungus (Endophytic) | 4-chloro-2-methylphenoxyacetic acid (MCPA) | Utilization of the compound as a carbon source. |

Elucidation of Metabolites and Degradation Pathways (non-toxicological context)

Given the absence of direct experimental data on the biodegradation of this compound, a putative degradation pathway can be proposed based on the known metabolic routes of similar compounds. The degradation would likely proceed through two main stages: the cleavage of the ether linkage separating the aromatic ring from the aliphatic chain, and the subsequent degradation of the resulting intermediates.

Initial Cleavage of the Ether Bond:

The ether linkage is a common target for microbial enzymes. In the case of chlorophenoxy herbicides, this cleavage is a well-documented initial step. This would result in the formation of 4-chlorophenol and oct-1-en-2-ol.

Degradation of 4-Chlorophenol:

4-chlorophenol is a known environmental pollutant, and its microbial degradation has been studied. Bacteria capable of degrading 4-chlorophenol typically hydroxylate the aromatic ring to form 4-chlorocatechol. nih.gov This intermediate can then undergo ring cleavage through either an ortho- or meta-cleavage pathway, eventually leading to intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA, which can enter the Krebs cycle. nih.gov

Degradation of Oct-1-en-2-ol:

The aliphatic intermediate, oct-1-en-2-ol, is an unsaturated alcohol. Its degradation would likely involve oxidation of the alcohol group to a ketone, followed by further oxidation and cleavage of the carbon chain. Microorganisms are known to metabolize alkanes and alkenes through various pathways, often involving terminal or sub-terminal oxidation. The double bond in the octene chain may also be a site of initial enzymatic attack. Ultimately, the carbon chain would be broken down into smaller units that can be assimilated into central metabolic pathways.

The following table outlines the proposed key metabolites in the degradation of this compound.

| Metabolite | Chemical Formula | Formation Pathway | Further Degradation |

|---|---|---|---|

| 4-Chlorophenol | C₆H₅ClO | Cleavage of the ether linkage of the parent compound. | Hydroxylation to 4-chlorocatechol. |

| Oct-1-en-2-ol | C₈H₁₆O | Cleavage of the ether linkage of the parent compound. | Oxidation and cleavage of the carbon chain. |

| 4-Chlorocatechol | C₆H₅ClO₂ | Hydroxylation of 4-chlorophenol. | Ring cleavage via ortho- or meta-pathways. |

| Intermediates of Central Metabolism | Various | Breakdown of the aromatic ring and aliphatic chain. | Entry into the Krebs cycle for energy production and biosynthesis. |

It is important to reiterate that this proposed pathway is hypothetical and based on the degradation of structurally analogous compounds. Further research involving the isolation of microbial consortia capable of utilizing this compound as a growth substrate would be necessary to definitively elucidate its metabolic fate in the environment.

Advanced Analytical Methodologies for the Detection and Quantification of 8 4 Chlorophenoxy Oct 1 En 2 Ol in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the selective separation and sensitive detection of 8-(4-Chlorophenoxy)oct-1-en-2-ol in multifaceted matrices. These techniques offer the high resolution and specificity required to distinguish the analyte from interfering compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Gas chromatography-mass spectrometry is a robust technique for the analysis of semi-volatile compounds like this compound. Method development centers on optimizing the separation on a capillary column and ensuring sensitive detection by the mass spectrometer.

Method Development: A typical GC-MS method would involve a capillary column, such as a DB-5MS, which has a stationary phase suitable for a broad range of compounds. uva.es The oven temperature program is optimized to ensure the efficient separation of the target analyte from other matrix components in a reasonable timeframe. srce.hr The analysis is often performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect specific ions characteristic of the analyte, thereby increasing sensitivity and selectivity. uva.es

Validation: Method validation is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate. srce.hr Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), accuracy (as recovery), and precision. uva.esijpsr.com Linearity is assessed by analyzing a series of standards to generate a calibration curve, with correlation coefficients (R²) typically exceeding 0.99. ijpsr.com The LOD represents the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ijpsr.com

Table 1: Representative GC-MS Method Parameters for Analysis of Chlorophenoxy Compounds

| Parameter | Typical Setting |

|---|---|

| GC System | Agilent 7890A or similar |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) uva.es |

| Carrier Gas | Helium at a constant flow (e.g., 1.2 mL/min) nih.gov |

| Inlet Mode | Splitless nih.gov |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp 50-70°C, ramped to 280-300°C |

| MS System | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Table 2: Typical Validation Parameters for a GC-MS Method

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (R²) | > 0.998 srce.hr |

| LOD | 0.1–2.8 µg/kg uva.es |

| LOQ | 0.3–9.2 µg/kg uva.es |

| Accuracy (Recovery) | 80–120% srce.hr |

| Precision (RSD) | < 15% uva.es |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For trace-level analysis, particularly in complex biological fluids or environmental water samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. brjac.com.br Its superior sensitivity and selectivity make it ideal for detecting compounds at very low concentrations. nih.gov

The analysis of chlorophenols and related compounds by LC-MS/MS typically utilizes a triple quadrupole mass spectrometer. unl.pt Ionization is commonly achieved using an electrospray ionization (ESI) source, often in negative ion mode, which is effective for phenolic compounds. ulisboa.pt The method's specificity comes from the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. unl.pt This process significantly reduces background noise and matrix interference. For chlorophenols, a common fragmentation pathway involves the transition from the deprotonated molecule [M-H]⁻ to a fragment ion corresponding to the loss of hydrogen chloride [M-H-HCl]⁻. unl.pt

Table 3: Illustrative LC-MS/MS Parameters for Chlorophenoxy Compound Analysis

| Parameter | Typical Setting |

|---|---|

| LC System | HPLC or UHPLC system |

| Column | C18 reverse-phase (e.g., 2.1 mm x 150 mm, 3.5 µm) massbank.eu |

| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid massbank.eu |

| Flow Rate | 0.2 - 0.4 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | e.g., [M-H]⁻ → [Product Ion]⁻ |

Spectroscopic and Electrochemical Detection Strategies

While chromatographic methods are highly prevalent, direct detection strategies using spectroscopic and electrochemical techniques are also being explored for rapid screening and sensing applications.

Development of UV-Vis or Fluorescence-Based Detection Methods

The 4-chlorophenoxy moiety in this compound contains a benzene (B151609) ring, which acts as a chromophore that absorbs ultraviolet (UV) light. This property allows for quantification using UV-Vis spectrophotometry. A method would involve scanning a solution of the pure compound to determine the wavelength of maximum absorbance (λmax), which would then be used for quantification based on the Beer-Lambert law. However, the main limitation of UV-Vis detection is its lack of selectivity. In complex matrices, numerous other compounds may absorb at the same wavelength, leading to significant interference. Therefore, this method is most suitable for analyzing relatively simple and clean samples or as a detector following chromatographic separation.

Fluorescence-based methods offer higher sensitivity and selectivity than UV-Vis absorption. The native fluorescence of this compound may be limited. To enhance detection, derivatization with a fluorescent tag could be employed. This involves a chemical reaction to attach a highly fluorescent molecule (a fluorophore) to the analyte, allowing for its detection at much lower concentrations. The development of such methods requires careful selection of the derivatizing agent and optimization of the reaction conditions.

Electrochemical Sensing Platforms

Electrochemical sensors have gained significant attention for the detection of environmental pollutants like chlorophenols due to their potential for rapid, accurate, and portable analysis. rsc.org These sensors measure the change in electrical current or potential that occurs when the target analyte undergoes an oxidation or reduction reaction at the surface of an electrode.

The development of sensitive and selective electrochemical sensors for chlorophenol derivatives often involves modifying the electrode surface with specific materials. rsc.org For instance, electrodes can be modified with nanomaterials or layered double hydroxides to increase the electrochemically active surface area and enhance conductivity, which improves sensor performance. rsc.org Another advanced approach is the use of molecularly imprinted polymers (MIPs). rsc.org MIPs are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional group orientation to the target analyte, offering high selectivity. rsc.org Research on sensors for various chlorophenols has demonstrated low detection limits and good performance in real-world samples, indicating the high potential of this technology for the analysis of this compound. rsc.org

Table 4: Performance of Electrochemical Sensors for Related Chlorophenol Compounds

| Sensor Type | Target Analyte | Linear Range (µM) | Detection Limit (µM) | Reference |

|---|---|---|---|---|

| CeNiCu-LDH@CC | 2,4-Dichlorophenol | 1 - 100 | 0.197 | rsc.org |

| CeNiCu-LDH@CC | 3-Chlorophenol | 1 - 100 | 0.286 | rsc.org |

Sample Preparation and Extraction Techniques for Environmental and Biological Research Samples

Effective sample preparation is a critical step to isolate this compound from the sample matrix and remove interfering substances prior to instrumental analysis. lcms.cz The choice of extraction technique depends on the nature of the sample (e.g., water, soil, plasma) and the concentration of the analyte.

Liquid-Liquid Extraction (LLE): LLE is a classic method that separates compounds based on their relative solubilities in two different immiscible liquids. For extracting this compound from aqueous samples, an organic solvent such as ethyl acetate (B1210297) or cyclohexane (B81311) would be used. nih.govdphen1.com The pH of the aqueous sample may be adjusted to ensure the analyte is in its neutral form to maximize its partitioning into the organic phase.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). ulisboa.pt The analyte is retained on the sorbent while other matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent. For a compound with the structure of this compound, a reverse-phase sorbent like C18 or a polymeric sorbent like styrene-divinylbenzene would likely be effective. ulisboa.pt SPE offers advantages such as high recovery, reduced solvent consumption, and the ability to concentrate the analyte significantly. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (either directly or in the headspace above the sample), and the analyte partitions onto the fiber coating. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. researchgate.net SPME is particularly useful for trace analysis in environmental samples. researchgate.net

Table 5: Comparison of Common Extraction Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, inexpensive equipment. | Can be labor-intensive, uses large volumes of organic solvents, can form emulsions. |

| Solid-Phase Extraction (SPE) | Analyte adsorbs to a solid phase from a liquid sample and is eluted with a solvent. ulisboa.pt | High concentration factors, low solvent use, high selectivity, easily automated. nih.gov | Cartridges can be costly, method development can be complex. |

| Solid-Phase Microextraction (SPME) | Analyte partitions onto a coated fiber, followed by thermal desorption. researchgate.net | Solvent-free, simple, integrates sampling and pre-concentration. | Fiber fragility, limited sample capacity, potential for matrix effects. |

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

The effective isolation and concentration of this compound from complex matrices such as environmental water, soil, or biological fluids would be a critical first step in its analysis. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are foundational techniques that would require optimization to achieve high recovery and purity of the target analyte.

For Liquid-Liquid Extraction (LLE) , the optimization would involve a systematic evaluation of various organic solvents to partition this compound from an aqueous sample. The choice of solvent would be dictated by the polarity of the target compound. Given its structure, which includes a moderately polar alcohol group and a nonpolar chlorophenoxy octene chain, a solvent of intermediate polarity would likely be most effective. The pH of the aqueous sample would also be a critical parameter to control, as it can influence the charge state of the molecule and its subsequent partitioning behavior.

Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE. The optimization of an SPE method for this compound would center on the selection of the appropriate sorbent material. A reversed-phase sorbent, such as C18 or a polymeric sorbent, would be a logical starting point due to the compound's significant nonpolar character. The optimization process would involve testing various loading, washing, and elution conditions to maximize the retention of the analyte and minimize the co-extraction of interfering substances from the matrix.

The following table outlines a hypothetical optimization strategy for the SPE of this compound.

| Parameter | Conditions to be Tested | Rationale |

| SPE Sorbent | C18, Polymeric (e.g., Styrene-Divinylbenzene) | To evaluate retention based on nonpolar interactions. |

| Sample pH | 3, 7, 9 | To assess the effect of pH on the analyte's charge and retention. |

| Wash Solvent | Water, Methanol/Water mixtures (e.g., 10%, 20%) | To remove polar interferences without eluting the analyte. |

| Elution Solvent | Methanol, Acetonitrile, Dichloromethane | To effectively desorb the analyte from the sorbent. |

Microextraction Techniques and Automation

Modern analytical chemistry increasingly favors microextraction techniques due to their reduced solvent consumption, lower cost, and potential for high throughput through automation. For a compound like this compound, techniques such as Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME) would be highly applicable.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique where a coated fiber is exposed to the sample. The analyte partitions onto the fiber coating and is then thermally desorbed into the injection port of a gas chromatograph. For this compound, a fiber coating with a nonpolar or intermediate polarity stationary phase would likely be most suitable. Optimization would involve selecting the appropriate fiber, as well as adjusting extraction time, temperature, and sample agitation to achieve equilibrium and maximize sensitivity.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid microextraction technique where a small volume of extraction solvent is dispersed into the aqueous sample, forming a cloudy solution. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. The optimization of DLLME for this compound would involve the careful selection of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent) to ensure efficient extraction.

The automation of these microextraction techniques can significantly improve sample throughput and reproducibility. Autosamplers can be programmed to perform all the steps of SPME or DLLME, from sample preparation to injection into the analytical instrument.

The table below presents a prospective set of parameters for the development of a microextraction method for this compound.

| Technique | Parameter | Conditions to be Tested | Rationale |

| SPME | Fiber Coating | Polydimethylsiloxane (PDMS), Polyacrylate (PA) | To match the polarity of the analyte for optimal partitioning. |

| Extraction Time | 30 min, 60 min, 90 min | To determine the time required to reach equilibrium. | |

| Extraction Temp. | 25°C, 40°C, 60°C | To enhance the kinetics of the extraction process. | |

| DLLME | Extraction Solvent | Chlorobenzene, Carbon Tetrachloride | To effectively extract the nonpolar portion of the analyte. |

| Disperser Solvent | Acetonitrile, Methanol | To facilitate the dispersion of the extraction solvent. | |

| Solvent Volume | 50 µL, 100 µL, 200 µL | To optimize the enrichment factor and recovery. |

It is important to reiterate that the methodologies and optimization parameters discussed are based on established analytical principles and their application to structurally similar compounds. Specific research is required to develop and validate robust analytical methods for the accurate detection and quantification of this compound in various complex matrices.

Molecular Interactions and Biological System Investigations of 8 4 Chlorophenoxy Oct 1 En 2 Ol Non Clinical/non Pharmacological Focus

In Vitro Enzymatic Interaction Studies with 8-(4-Chlorophenoxy)oct-1-en-2-ol

In vitro enzymatic studies are crucial for understanding how a compound interacts with specific enzymes outside of a living organism. These experiments can reveal if a compound can inhibit or enhance an enzyme's activity, or if it can be modified by the enzyme.

Inhibition Kinetics and Mechanism Elucidation of Specific Enzymes

This area of research focuses on determining the rate and mechanism by which a compound inhibits an enzyme. Kinetic studies measure how the rate of an enzymatic reaction changes in the presence of different concentrations of the inhibitor. This allows for the calculation of key parameters, such as the inhibition constant (Kᵢ), which indicates the inhibitor's potency. The mechanism (e.g., competitive, non-competitive, uncompetitive) describes how the inhibitor binds to the enzyme and affects its interaction with the substrate.

A thorough search of scientific databases yielded no specific studies on the enzyme inhibition kinetics or mechanism of action for this compound.

Substrate Specificity and Biotransformation by Microbial Enzymes

Biotransformation studies investigate how microorganisms and their enzymes chemically modify a compound. This is essential for understanding the environmental fate of a substance and for potential biotechnological applications. These studies can identify the metabolic products formed and the specific enzymes responsible for the transformation. For instance, chlorophenoxy compounds can be degraded by various microbial enzymes through processes like hydroxylation, dechlorination, and cleavage of the ether bond.

No research detailing the substrate specificity or biotransformation of this compound by microbial enzymes has been found.

Computational Modeling of Molecular Recognition and Binding with Biomolecules

Computational modeling uses computer simulations to predict and analyze the interaction between a small molecule (ligand), like this compound, and a biological macromolecule (receptor), typically a protein.

Molecular Docking and Dynamics Simulations with Protein Targets (non-therapeutic)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is used to estimate the strength of the interaction, often represented as a docking score. Molecular dynamics simulations can then be used to study the physical movements of the atoms and molecules in the complex over time, providing insights into its stability and the conformational changes that may occur upon binding.

There are no published molecular docking or dynamics simulation studies specifically involving this compound with any protein target.

Pharmacophore Modeling for Ligand-Receptor Interactions (theoretical, non-drug discovery)

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific receptor. This model serves as a 3D template for designing new molecules with potential activity, even in a purely theoretical or non-drug discovery context.

No pharmacophore models have been developed based on the interactions of this compound.

Cellular Uptake and Distribution in Model Organisms for Mechanistic Understanding (non-toxicological)

This research investigates the processes by which a compound enters cells and where it accumulates within a model organism (e.g., yeast, bacteria, or cell cultures like Caco-2). These studies, focused on mechanistic understanding rather than toxicity, use techniques like radiolabeling or fluorescence microscopy to track the compound's movement and localization. This helps to understand its bioavailability and potential sites of action at a subcellular level. For example, studies with other chlorophenols have examined their uptake and distribution in various aquatic and terrestrial organisms.

No studies were found that investigate the cellular uptake or distribution of this compound in any model organism for mechanistic understanding.

Membrane Permeability Studies using Artificial Membranes or Cell Lines.

Direct experimental data from membrane permeability studies on this compound are not currently published. However, the permeability of a compound across a biological membrane is largely governed by its physicochemical properties, such as lipophilicity and the presence of ionizable groups. The structure of this compound, featuring a lipophilic chlorophenoxy group and a long alkyl chain, suggests it would favor passage across lipid bilayers.

The transport of structurally similar compounds, such as chlorophenoxy herbicides, has been shown to occur via passive diffusion. For these types of molecules, the rate of diffusion is influenced by the pH of the surrounding environment, which affects the ionization state of the molecule. mdpi.com For this compound, the hydroxyl group is the primary site for any potential ionization.

The lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a key determinant of membrane permeability. The presence of the 4-chlorophenoxy group is anticipated to increase the lipophilicity of the molecule, which may enhance its ability to permeate cell membranes. vulcanchem.com Studies on various chlorophenoxy compounds and alkanols have indicated that these substances can interact with and modify the properties of cell membranes. nih.govbohrium.com

To illustrate the potential membrane permeability characteristics of this compound, the following table outlines the key physicochemical parameters that would theoretically influence its transport across a lipid bilayer.

| Parameter | Predicted Influence on Membrane Permeability | Structural Justification |

| Lipophilicity (LogP) | High | The presence of a chlorophenoxy group and an eight-carbon alkyl chain contributes to a high degree of lipophilicity, likely facilitating passive diffusion across the lipid core of the membrane. |

| Hydrogen Bonding | Moderate | The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with the polar head groups of phospholipids. The ether oxygen can also act as a hydrogen bond acceptor. |

| Ionization (pKa) | Low (for the alcohol) | The alcohol group has a high pKa and would be predominantly in a non-ionized form at physiological pH, a state that favors membrane traversal. |

| Molecular Size | Moderate | The molecular weight and size are within a range that generally allows for passive diffusion across cell membranes. |

This table is predictive and based on the chemical structure of this compound and established principles of membrane transport. No experimental data for this specific compound was found.

Intracellular Localization Studies (purely mechanistic).

Specific studies detailing the intracellular localization of this compound have not been identified. However, based on its chemical structure, some predictions can be made regarding its likely distribution within a cell from a mechanistic standpoint.

The interaction with intracellular components would be primarily non-covalent, driven by hydrophobic interactions between the chlorophenoxy and octenyl parts of the molecule and the lipid components of internal membranes. The hydroxyl group could also participate in hydrogen bonding with membrane proteins or the polar heads of phospholipids.

The table below outlines the potential intracellular compartments where this compound might accumulate, based on its physicochemical properties.

| Intracellular Compartment | Predicted Likelihood of Accumulation | Mechanistic Rationale |

| Plasma Membrane | High | Due to its lipophilic nature, the compound is expected to readily partition into the lipid bilayer of the plasma membrane. |

| Cytoplasm (Aqueous) | Low | The hydrophobicity of the molecule would likely limit its solubility and concentration in the aqueous cytosol. |

| Mitochondria | Moderate to High | The inner and outer mitochondrial membranes provide a lipid-rich environment where the compound could accumulate. |

| Endoplasmic Reticulum | Moderate to High | As a major membrane system within the cell, the endoplasmic reticulum is a likely site for the sequestration of lipophilic compounds. |

| Lysosomes | Possible | Some amphiphilic molecules are known to accumulate in lysosomes, though this is highly dependent on specific structural features and pKa. nih.gov |

| Nucleus | Low | While not impossible, accumulation in the nucleus would be less likely unless specific transport mechanisms or binding partners are present. |

This table represents a theoretical distribution based on the physicochemical properties of this compound and general principles of subcellular localization of lipophilic molecules. No direct experimental evidence for this specific compound was found.

Applications of 8 4 Chlorophenoxy Oct 1 En 2 Ol in Chemical Biology and Materials Science Non Pharmacological

Role as a Synthetic Building Block or Precursor in Organic Synthesis

The presence of both a nucleophilic hydroxyl group and an electrophilic double bond in the allylic alcohol moiety makes 8-(4-Chlorophenoxy)oct-1-en-2-ol a versatile building block in organic synthesis. diva-portal.org This duality allows for its incorporation into more complex molecular architectures through a variety of reactions.

The synthesis of analogs of complex natural products is a critical area of research for understanding biological processes and developing new bioactive compounds. The structural motifs present in this compound make it an attractive starting material for the synthesis of analogs of natural products that contain long-chain alcohols or phenolic ether linkages. For instance, the allylic alcohol can undergo transformations such as epoxidation followed by ring-opening reactions to introduce new stereocenters, a common strategy in the synthesis of polyketide and fatty acid-derived natural products. nih.govnih.gov

The general strategy for incorporating a functionalized octenol derivative like this compound into a natural product analog is outlined below:

| Step | Reaction Type | Reagents and Conditions | Resulting Modification |

| 1 | Protection of the hydroxyl group | e.g., TBDMSCl, imidazole, DMF | Formation of a silyl (B83357) ether to prevent unwanted side reactions of the alcohol. |

| 2 | Functionalization of the double bond | e.g., m-CPBA for epoxidation; OsO4 for dihydroxylation | Introduction of new functional groups and stereocenters on the alkyl chain. |

| 3 | Coupling with another synthetic fragment | e.g., Suzuki or Heck coupling if the chlorophenoxy group is modified | Assembly of the carbon skeleton of the target analog. |

| 4 | Deprotection and final modifications | e.g., TBAF for silyl ether cleavage | Unveiling the final natural product analog. |

This table presents a hypothetical reaction sequence. Actual conditions would be optimized for specific target molecules.

The allylic alcohol functionality of this compound allows it to be used as a monomer in polymerization reactions. While the direct polymerization of allylic alcohols can be challenging, they can be effectively copolymerized with other monomers to introduce hydroxyl functionality into the polymer backbone. researchgate.net This functionalization can significantly alter the properties of the resulting material, such as its hydrophilicity, adhesion, and reactivity.

Furthermore, the compound can be grafted onto the surface of materials to impart specific properties. For example, the hydroxyl group can react with surface silanols on silica (B1680970) or glass, anchoring the molecule to the surface. The exposed chlorophenoxy and vinyl groups can then be used for further functionalization, creating a tailored surface for applications in chromatography, sensing, or as a biocompatible coating. nih.gov

A potential scheme for the surface functionalization of a silica-based material is as follows:

| Stage | Process | Description |

| Activation | Surface Hydroxylation | Treatment of the silica surface with an acid to generate reactive silanol (B1196071) groups. |

| Grafting | Reaction with this compound | Covalent attachment of the molecule to the surface via condensation between the allylic alcohol and surface silanols. |

| Post-functionalization | Further Chemical Modification | The terminal vinyl group can be used for "click" chemistry or other addition reactions to attach biomolecules or other functional moieties. |

This table outlines a conceptual approach to material functionalization.

Exploration as a Molecular Probe for Biological Pathway Elucidation (non-therapeutic)

Molecular probes are essential tools for studying biological systems. The structure of this compound can be adapted for the development of such probes to investigate various biochemical processes without having a therapeutic effect itself.

By incorporating isotopic labels (e.g., ¹³C, ²H) or fluorescent tags, analogs of this compound can be synthesized to serve as tracers in metabolic or cellular uptake studies. For example, a fluorescent dye could be attached to the phenolic ring, allowing for the visualization of the molecule's distribution within cells or tissues using fluorescence microscopy.

The compound and its derivatives can be used as "tool compounds" to probe the activity of specific enzymes or protein-protein interactions. For instance, the chlorophenoxy group is a common feature in many enzyme inhibitors. By systematically modifying the structure of this compound, researchers can investigate the structure-activity relationships of enzymes that metabolize similar long-chain ether lipids. Studies on related octenol derivatives have shown their potential to interact with biological systems, for example, as attractants for certain insects, indicating their ability to interact with specific protein receptors. frontiersin.orgresearchgate.net

Potential in Catalyst Design or Ligand Development

The allylic alcohol and the chlorophenoxy group of this compound offer opportunities for its use in the design of catalysts and ligands for transition metal-catalyzed reactions. nih.gov The hydroxyl group can coordinate to a metal center, and the double bond can participate in catalytic cycles. The electronic properties of the ligand can be tuned by modifying the substituents on the phenyl ring.

For example, the compound could be a precursor for the synthesis of chiral ligands for asymmetric catalysis. The development of chiral catalysts is crucial for the enantioselective synthesis of pharmaceuticals and other fine chemicals. sigmaaldrich.comacs.org The synthesis of such a ligand might involve the following conceptual steps:

| Step | Transformation | Purpose |

| 1 | Asymmetric epoxidation of the double bond | Introduction of a chiral center. |

| 2 | Ring opening of the epoxide with a coordinating group | Installation of a second donor atom for chelation to a metal. |

| 3 | Complexation with a transition metal precursor | Formation of the active chiral catalyst. |

This table provides a hypothetical pathway to a chiral ligand.

Coordination Chemistry with Metal Centers

The presence of both a hydroxyl group and a phenoxy ether within this compound makes it a candidate for acting as a ligand in coordination chemistry. Alcohols and ethers are known to coordinate with a variety of metal ions. The oxygen atom in the hydroxyl group, with its lone pairs of electrons, can act as a Lewis base, donating electron density to a metal center. Similarly, the ether oxygen of the chlorophenoxy group can participate in coordination.

The geometry of the this compound molecule allows for several potential coordination modes. It could act as a monodentate ligand, coordinating through the hydroxyl oxygen, which is generally a stronger donor than the ether oxygen. Alternatively, the flexible octyl chain could permit the molecule to wrap around a metal center, enabling bidentate chelation involving both the hydroxyl and the phenoxy oxygen atoms. This chelation would form a large, thermodynamically stable metallacycle.

The nature of the metal center would significantly influence the resulting complex. Hard metal ions, such as Fe(III) or Ti(IV), would likely favor coordination with the hard oxygen donors of the ligand. nih.govnih.gov Softer metal ions might have a lower affinity. The formation of such coordination complexes can lead to novel materials with interesting magnetic, electronic, or catalytic properties. For instance, lanthanide complexes with phenoxy-functionalized ligands have been shown to be effective catalysts. organic-chemistry.org

The study of such coordination complexes would involve techniques like X-ray crystallography to determine the solid-state structure, and various spectroscopic methods (IR, NMR, UV-Vis) to understand the ligand's binding mode and the electronic properties of the complex.

Table 1: Plausible Coordination Complexes of this compound with Various Metal Centers

| Metal Ion | Potential Coordination Number | Likely Coordination Mode | Potential Application Area |

| Ti(IV) | 4 or 6 | Bidentate (O-hydroxyl, O-phenoxy) | Lewis acid catalysis |

| Fe(III) | 6 | Bidentate (O-hydroxyl, O-phenoxy) | Magnetic materials, oxidation catalysis |

| Cu(II) | 4 or 5 | Monodentate or Bidentate | Catalysis, bioinorganic modeling |

| Yb(III) | 7 or 8 | Bidentate (O-hydroxyl, O-phenoxy) | Asymmetric catalysis, luminescent materials |

| Zr(IV) | 6 or 7 | Bidentate (O-hydroxyl, O-phenoxy) | Polymerization catalysis |

This table is illustrative and based on the known coordination chemistry of similar functional groups.

Chiral Auxiliary or Ligand Scaffold

The presence of a stereogenic center at the C2 position of the octene chain makes this compound a chiral molecule. This intrinsic chirality is the key to its potential application as a chiral auxiliary or as a scaffold for the synthesis of more complex chiral ligands. wikipedia.org

As a chiral auxiliary, this compound could be temporarily attached to a prochiral substrate. The steric and electronic properties of the auxiliary would then direct the stereochemical outcome of a subsequent reaction, leading to the formation of one enantiomer of the product in excess. After the desired transformation, the auxiliary can be cleaved and potentially recycled. Chiral alcohols are frequently used as auxiliaries in reactions such as Diels-Alder cycloadditions, alkylations, and aldol (B89426) reactions. wikipedia.org The 4-chlorophenoxy group, being relatively bulky, could provide effective facial shielding to control the approach of reagents.

Furthermore, this compound can serve as a versatile chiral scaffold. The hydroxyl group is a convenient handle for further chemical modification. For instance, it could be converted into a phosphine (B1218219), an amine, or another coordinating group. This would lead to a new family of chiral ligands where the stereochemistry is dictated by the original alcohol. Such ligands could find applications in a wide range of metal-catalyzed asymmetric reactions, including hydrogenation, allylic alkylation, and cross-coupling reactions. The long and flexible alkyl chain offers the possibility of creating ligands with a large "bite angle," which can be beneficial for achieving high enantioselectivity in certain catalytic transformations. The synthesis of chiral ligands is a cornerstone of modern asymmetric catalysis, and scaffolds based on readily accessible chiral building blocks are highly valuable. oup.comrsc.org

Table 2: Hypothetical Applications of this compound Derivatives in Asymmetric Catalysis

| Reaction Type | Role of the Compound | Potential Metal Catalyst | Anticipated Outcome |

| Asymmetric Diels-Alder | Chiral Auxiliary (ester derivative) | Lewis Acid (e.g., TiCl4) | High diastereoselectivity and enantiomeric excess in the cycloadduct. |

| Asymmetric Epoxidation | Chiral Ligand (after modification) | Vanadium or Titanium | Enantioselective formation of epoxides from allylic alcohols. |

| Asymmetric Hydrogenation | Chiral Ligand (phosphine derivative) | Rhodium or Ruthenium | High enantiomeric excess in the reduction of prochiral olefins or ketones. |

| Asymmetric Allylic Alkylation | Chiral Ligand (e.g., phosphoramidite (B1245037) derivative) | Palladium or Iridium | High enantioselectivity in the formation of C-C or C-N bonds. |

This table is illustrative and based on the established applications of other chiral auxiliaries and ligands.

Future Perspectives and Emerging Research Avenues for 8 4 Chlorophenoxy Oct 1 En 2 Ol

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and drug discovery. mdpi.comnih.gov For a compound like 8-(4-Chlorophenoxy)oct-1-en-2-ol, these computational tools offer the potential to rapidly predict its physicochemical properties, biological activities, and potential toxicities without the need for extensive empirical testing.

Predictive Modeling: Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on large datasets of compounds with known properties to predict the characteristics of new molecules. rsc.org For instance, by analyzing the structural features of this compound—such as the chlorophenoxy group, the octene chain, and the hydroxyl group—AI algorithms could predict its potential as a herbicide, fungicide, or other biologically active agent. ontosight.aimdpi.commdpi.com These models can also forecast absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which are critical for the development of safe and effective chemical products. ontosight.ai

Generative Design: Beyond prediction, generative AI models can design novel analogues of this compound with optimized properties. By defining desired characteristics, such as enhanced biological activity or improved biodegradability, these algorithms can propose new molecular structures for synthesis and testing. mdpi.com This in silico approach can significantly accelerate the discovery of new compounds with tailored functionalities. chemrxiv.org

Data-Driven Insights: The table below illustrates the types of data that could be generated and utilized by AI and ML models to explore the potential of this compound and its analogues.

| Predicted Property | Relevant Structural Features | Potential Application | AI/ML Approach |

| Herbicidal Activity | Chlorophenoxy group, alkyl chain length | Agriculture | QSAR, Deep Learning |

| Antifungal Activity | Phenoxy ether linkage, alcohol group | Agriculture, Material Preservation | Generative Adversarial Networks (GANs) |

| Biodegradability | Alkyl chain, aromatic ring | Environmental Safety | Random Forest, Support Vector Machines |

| Toxicity (Aquatic) | Chlorinated phenol (B47542) moiety | Environmental Risk Assessment | Neural Networks rsc.org |

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

The synthesis of this compound and its derivatives is an area ripe for the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and utilize renewable resources.

Catalytic Innovations: Traditional methods for forming the ether linkage in phenoxy compounds often involve harsh conditions and the use of stoichiometric reagents. Research into catalytic methods, such as palladium-catalyzed dehydrogenative arylation or catalytic Williamson ether synthesis, offers more sustainable alternatives. rsc.orgacs.org These methods can proceed under milder conditions and may even be performed solvent-free, significantly reducing the environmental impact. rsc.org Similarly, the synthesis of the octene backbone can be made more sustainable through catalytic dehydration of alcohols. rsc.orgresearchgate.net

Biocatalysis: The presence of a chiral center at the C-2 position (the alcohol group) makes biocatalysis an attractive avenue for the enantioselective synthesis of this compound. bohrium.comlongdom.org Enzymes, such as lipases and oxidoreductases, can catalyze reactions with high stereoselectivity under mild, aqueous conditions, offering a green alternative to traditional chiral resolution or asymmetric synthesis methods. nih.govlongdom.org This approach is particularly valuable for producing single-enantiomer compounds, which can have different biological activities and toxicities.

Renewable Feedstocks: Future research could focus on sourcing the building blocks of this compound from renewable feedstocks. For example, long-chain alkenes and alcohols can potentially be derived from biomass, reducing the reliance on petrochemicals. ippi.ac.irresearchgate.net

| Synthetic Step | Traditional Method | Green Chemistry Alternative | Key Advantages |

| Ether Formation | Williamson Ether Synthesis (strong base, harsh conditions) | Catalytic Arylation rsc.org, Metal-Free Arylation diva-portal.org | Milder conditions, reduced waste |